molecular formula C14H10F3N5O2S B4314690 2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B4314690
M. Wt: 369.32 g/mol
InChI Key: NKMYQMPYCFGIQT-UHFFFAOYSA-N
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Description

2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thienyl and tetrazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final step involves coupling the intermediates under controlled temperature and pressure to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired quality for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl and phenyl rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of 2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

Compared to similar compounds, 2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(5-thiophen-2-yltetrazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)24-10-5-3-9(4-6-10)18-12(23)8-22-20-13(19-21-22)11-2-1-7-25-11/h1-7H,8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMYQMPYCFGIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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